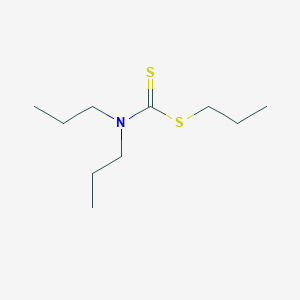
Propyl dipropyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl dipropyldithiocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H21NS2 and its molecular weight is 219.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Applications
1.1 Anticancer Properties
Dithiocarbamates, including PDPC, have shown promising anticancer properties. Research indicates that dithiocarbamate derivatives can inhibit tumor growth and enhance the efficacy of conventional chemotherapeutics like cisplatin. For instance, studies have demonstrated that gold(III) dithiocarbamate complexes exhibit potent cytotoxicity against various cancer cell lines, outperforming cisplatin in some cases .
Table 1: Anticancer Efficacy of Dithiocarbamate Complexes
| Compound Type | Target Cancer Type | Mechanism of Action | Efficacy Compared to Cisplatin |
|---|---|---|---|
| Gold(III) Dithiocarbamate | Breast Cancer | Inhibition of RNA/DNA synthesis | 1-4 fold increase |
| Dithiocarbamate-Ciprofloxacin | Various | Targeting specific cancer cells | Enhanced uptake |
1.2 Radiopharmaceuticals
PDPC and related dithiocarbamates have been explored as ligands in radiopharmaceuticals. These compounds facilitate the imaging of disease states through metal-ligand complexes involving radionuclides such as technetium and rhenium. The lipophilicity of dithiocarbamates allows for effective crossing of biological barriers, enhancing their utility in nuclear medicine .
Table 2: Dithiocarbamate Radiopharmaceutical Applications
| Radionuclide | Application Area | Dithiocarbamate Ligand Used | Outcome |
|---|---|---|---|
| Technetium-99m | Tumor Imaging | Dipropyldithiocarbamate | High cellular uptake |
| Rhenium-188 | Blood Cell Radiolabelling | Propyl dipropyldithiocarbamate | Effective localization in target tissues |
Material Science Applications
2.1 Nanoparticle Synthesis
Dithiocarbamates are utilized as precursors for synthesizing metal sulfide nanoparticles. For example, nickel(II) dithiocarbamate complexes can be thermally decomposed to produce nickel sulfide (NiS) nanoparticles, which exhibit unique optical properties suitable for various applications including photonics and catalysis .
Table 3: Nanoparticle Synthesis Using Dithiocarbamates
| Metal Complex | Resulting Nanoparticle | Characterization Technique | Key Findings |
|---|---|---|---|
| Ni(II) Dithiocarbamate | NiS | XRD, TEM, PL | Cubic crystalline phase; red-shifted emission |
Case Studies
3.1 Case Study: Antitumor Activity of Gold-Dithiocarbamate Complexes
In a controlled study involving MDA-MB-231 breast cancer cells, gold(III) dithiocarbamates demonstrated significant tumor growth inhibition (up to 85% in responsive models) compared to untreated controls. The study highlighted the potential for these compounds to enter clinical trials due to their targeted action and reduced toxicity towards healthy cells .
3.2 Case Study: Imaging with Technetium-Dithiocarbamate Complexes
A series of experiments showed that technetium complexes with dithiocarbamates could effectively cross the blood-brain barrier, making them suitable candidates for brain perfusion imaging. The lipophilic nature of these complexes allowed for enhanced localization within the target tissues, demonstrating their potential in neurological diagnostics .
特性
CAS番号 |
19047-79-1 |
|---|---|
分子式 |
C10H21NS2 |
分子量 |
219.4 g/mol |
IUPAC名 |
propyl N,N-dipropylcarbamodithioate |
InChI |
InChI=1S/C10H21NS2/c1-4-7-11(8-5-2)10(12)13-9-6-3/h4-9H2,1-3H3 |
InChIキー |
IQMQTTJSYGOQRS-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=S)SCCC |
正規SMILES |
CCCN(CCC)C(=S)SCCC |
同義語 |
Dipropyldithiocarbamic acid propyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















